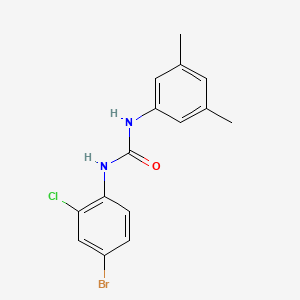![molecular formula C15H12Cl2N2O5S B4542386 2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B4542386.png)
2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Overview
Description
2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound characterized by the presence of a dichloroaniline group, a thienyl group, and an oxoethoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The reaction conditions often include the use of solvents like toluene and catalysts such as Ru/Al2O3. The optimal conditions for the synthesis involve a reaction temperature of around 140°C and an oxygen flow rate of 10 ml/min .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis in a packed-bed reactor. This method allows for the efficient production of the compound by optimizing reaction parameters such as catalyst amount and solvent choice .
Chemical Reactions Analysis
Types of Reactions
2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the dichloroaniline group.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and various solvents like toluene for substitution reactions. The conditions for these reactions are typically mild, often occurring at ambient temperatures .
Major Products
The major products formed from these reactions include quaternary ammonium cations and substituted derivatives of the original compound .
Scientific Research Applications
2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and herbicides.
Mechanism of Action
The mechanism of action of 2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Thienyl Derivatives: Compounds containing the thienyl group, which exhibit similar reactivity and applications.
Uniqueness
2-[2-({3-[(3,5-DICHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is unique due to its combination of dichloroaniline and thienyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
2-[2-[[3-[(3,5-dichlorophenyl)carbamoyl]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O5S/c16-8-3-9(17)5-10(4-8)18-14(23)11-1-2-25-15(11)19-12(20)6-24-7-13(21)22/h1-5H,6-7H2,(H,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHOMZXPPFVOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4542304.png)
![2-methyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4542305.png)
![3-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4542320.png)

![7-(4-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4542335.png)
![2-[({3-[(4-CHLOROPHENYL)CARBAMOYL]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID](/img/structure/B4542341.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4542356.png)
![1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4542363.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4542377.png)
![methyl 2-[({[3-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4542399.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4542401.png)
![1-butyl-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4542407.png)
![N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4542420.png)
![[2-anilino-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4542423.png)
